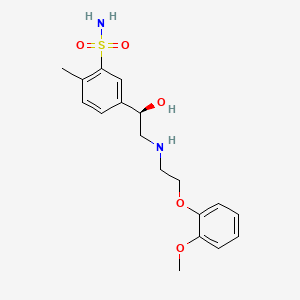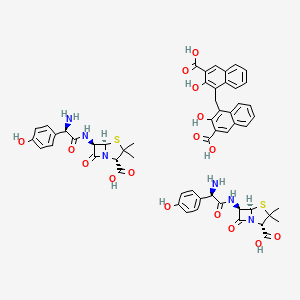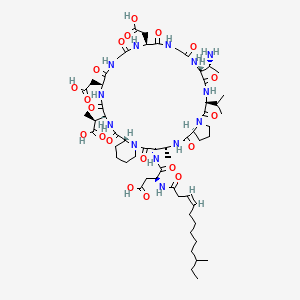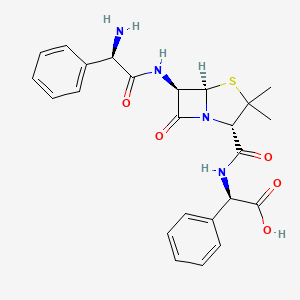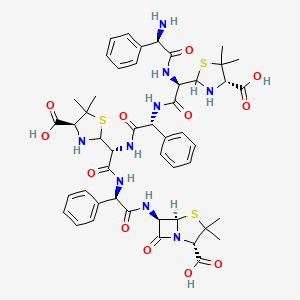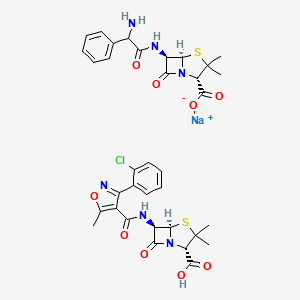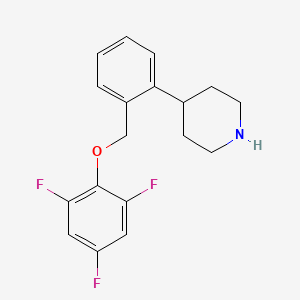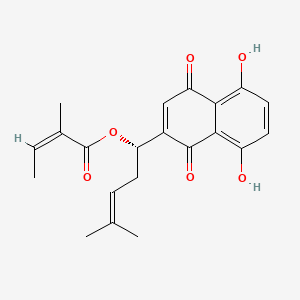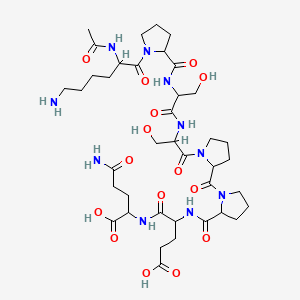
Acetyl-Hexapeptid-3
Übersicht
Beschreibung
Acetyl Hexapeptide-3 (acetate), also known as Argireline, is a synthetic peptide composed of six amino acids. It is widely recognized for its application in cosmetic products, particularly for its anti-wrinkle properties. This compound is a fragment of the SNAP-25 protein, which is involved in the release of neurotransmitters. By inhibiting the formation of the SNARE complex, Acetyl Hexapeptide-3 (acetate) can reduce muscle contractions, thereby minimizing the appearance of wrinkles .
Wissenschaftliche Forschungsanwendungen
Acetyl Hexapeptide-3 (acetate) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in neurotransmitter release and muscle contraction inhibition.
Medicine: Explored for potential therapeutic applications in conditions involving muscle hyperactivity, such as blepharospasm.
Industry: Widely used in cosmetic formulations for its anti-aging properties
Wirkmechanismus
Acetyl Hexapeptide-3 (acetate) exerts its effects by inhibiting the formation of the SNARE complex, which is essential for the release of neurotransmitters at the neuromuscular junction. By preventing the assembly of this complex, the peptide reduces the release of acetylcholine, leading to decreased muscle contractions. This mechanism is similar to that of botulinum toxin but without the associated toxicity .
Zukünftige Richtungen
Argireline has gained popularity for its application in skincare products . It is primarily used for its anti-aging properties and is known for its ability to temporarily reduce the appearance of wrinkles and fine lines . Future research may focus on enhancing its permeability into the skin and studying the biological activity of oxidized Argireline .
Biochemische Analyse
Biochemical Properties
Argireline plays a significant role in biochemical reactions. It interacts with the SNARE complex (SNAP Receptor, soluble N–ethylmaleimide sensitive factor (NSF) attachment protein receptor), thus preventing muscle contraction . This interaction destabilizes the formation of the SNARE complex, reducing facial lines and wrinkles .
Cellular Effects
Argireline has profound effects on various types of cells and cellular processes. It influences cell function by interfering in catecholamine release . This interference prevents muscle contraction, thereby reducing the appearance of wrinkles .
Molecular Mechanism
Argireline exerts its effects at the molecular level by inhibiting vesicle docking . It prevents the formation of the ternary SNARE complex, which is required for muscle contraction . This inhibition interferes with catecholamine release, reducing the degree of facial wrinkles .
Temporal Effects in Laboratory Settings
The effects of Argireline change over time in laboratory settings. While specific details on the product’s stability, degradation, and long-term effects on cellular function are not mentioned in the available literature, it is known that Argireline has significant anti-wrinkle activity .
Metabolic Pathways
Argireline is known to interfere with the formation of the SNARE complex, which plays a crucial role in cellular metabolism .
Transport and Distribution
Given its role in preventing the formation of the SNARE complex, it can be inferred that Argireline may interact with various cellular components .
Subcellular Localization
Given its role in inhibiting the formation of the SNARE complex, it can be inferred that Argireline may be localized to areas where this complex forms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl Hexapeptide-3 (acetate) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to a resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Common reagents used in SPPS include N,N’-diisopropylcarbodiimide (DIC) for activation and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
Industrial production of Acetyl Hexapeptide-3 (acetate) follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Acetyl Hexapeptide-3 (acetate) can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with reduced thiol groups.
Substitution: Modified peptides with altered sequences.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetyl Hexapeptide-8: Often confused with Acetyl Hexapeptide-3, it has similar anti-wrinkle properties.
Palmitoyl Pentapeptide-4: Another peptide used in anti-aging products, known for stimulating collagen production.
Dipeptide Diaminobutyroyl Benzylamide Diacetate: Mimics the effects of snake venom to inhibit muscle contractions.
Uniqueness
Acetyl Hexapeptide-3 (acetate) is unique due to its specific inhibition of the SNARE complex, making it a non-toxic alternative to botulinum toxin for cosmetic applications. Its ability to reduce muscle contractions without significant side effects sets it apart from other peptides .
Eigenschaften
| { "Design of the Synthesis Pathway": "Argireline can be synthesized using solid phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Fmoc-Arg(Pbf)-OH", "Fmoc-Glu(OtBu)-OH", "Fmoc-Asp(OtBu)-OH", "Fmoc-Ser(tBu)-OH", "Fmoc-Gly-OH", "Fmoc-Pro-OH", "Fmoc-Ala-OH", "Fmoc-Leu-OH", "Fmoc-Val-OH", "Fmoc-His(Trt)-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Lys(Boc)-OH", "Fmoc-Asn(Trt)-OH", "Fmoc-Thr(tBu)-OH", "Fmoc-Cys(Trt)-OH", "Fmoc-Arg(Pbf)-OH", "HBTU", "DIPEA", "DMF", "TFA", "DCM", "DIEA", "Piperidine", "Acetic anhydride", "Triisopropylsilane", "Tetrahydrofuran", "Methanol", "Ethyl ether", "Acetonitrile", "Pyridine", "Sodium chloride", "Sodium bicarbonate", "Sodium hydroxide", "Hydrochloric acid", "Dimethylformamide", "Benzene", "Dichloromethane", "Dimethyl sulfoxide", "Ethanol", "Water" ], "Reaction": [ "Activation of Fmoc-Arg(Pbf)-OH with HBTU and DIPEA in DMF", "Coupling of Fmoc-Arg(Pbf)-OH with Fmoc-Glu(OtBu)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Ala-OH, Fmoc-Leu-OH, Fmoc-Val-OH, Fmoc-His(Trt)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Cys(Trt)-OH, and Fmoc-Arg(Pbf)-OH in DMF", "Removal of Fmoc protecting group using piperidine in DMF", "Cyclization of the peptide using acetic anhydride, triisopropylsilane, and tetrahydrofuran", "Deprotection of side chain protecting groups using TFA in DCM", "Purification of Argireline using chromatography with methanol, ethyl ether, and acetonitrile as solvents", "Drying of Argireline under vacuum", "Analysis of Argireline using spectroscopic techniques" ] } | |
CAS-Nummer |
616204-22-9 |
Molekularformel |
C35H62N14O11S |
Molekulargewicht |
887.0 g/mol |
IUPAC-Name |
(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]hex-5-enoic acid |
InChI |
InChI=1S/C35H62N14O11S/c1-18(20(45-19(2)50)9-12-27(52)53)44-23(10-13-28(54)55)31(58)49-25(14-17-61-3)33(60)48-24(8-11-26(36)51)32(59)47-22(7-5-16-43-35(40)41)30(57)46-21(29(37)56)6-4-15-42-34(38)39/h20-25,44H,1,4-17H2,2-3H3,(H2,36,51)(H2,37,56)(H,45,50)(H,46,57)(H,47,59)(H,48,60)(H,49,58)(H,52,53)(H,54,55)(H4,38,39,42)(H4,40,41,43)/t20-,21-,22-,23-,24-,25-/m0/s1 |
InChI-Schlüssel |
AJLNZWYOJAWBCR-OOPVGHQCSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CCC(=O)O)C(=C)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N |
SMILES |
CC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N |
Kanonische SMILES |
CC(=O)NC(CCC(=O)O)C(=C)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Acetyl Hexapeptide-3; Acetyl Hexapeptide-8; Acetyl-glu-glu-met-gln-arg-arg-amide; Argireline |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



